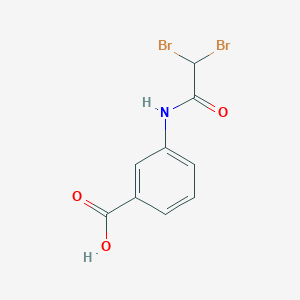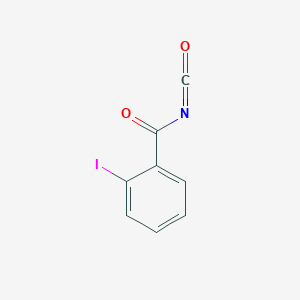
2-Iodobenzoyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodobenzoyl isocyanate is an organic compound that contains both an isocyanate group (N=C=O) and an iodine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Iodobenzoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoic acid with phosgene (COCl₂) to form 2-iodobenzoyl chloride, which is then treated with an amine to produce the isocyanate . Another method involves the use of triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone in acetonitrile to convert alcohols to isocyanates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of phosgene, a hazardous reagent, requires stringent safety measures and specialized equipment.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodobenzoyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: Can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often catalyzed by tertiary amines or metal salts.
Water: Reacts with isocyanates to form carbamic acids, which decompose to carbon dioxide and amines.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which further decompose to carbon dioxide and amines.
Wissenschaftliche Forschungsanwendungen
2-Iodobenzoyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the production of polyurethanes and other polymers due to its reactivity with polyols.
Biological Studies: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of 2-iodobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by various functional groups. This reactivity allows it to form stable covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Isocyanate: Contains a phenyl group instead of an iodine-substituted benzene ring.
Methyl Isocyanate: Contains a methyl group instead of a benzene ring.
Toluene Diisocyanate: Contains two isocyanate groups attached to a toluene ring.
Uniqueness
2-Iodobenzoyl isocyanate is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. The iodine atom can also serve as a handle for further functionalization, making it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
64628-78-0 |
|---|---|
Molekularformel |
C8H4INO2 |
Molekulargewicht |
273.03 g/mol |
IUPAC-Name |
2-iodobenzoyl isocyanate |
InChI |
InChI=1S/C8H4INO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H |
InChI-Schlüssel |
BNCPQMUBJJUOHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N=C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


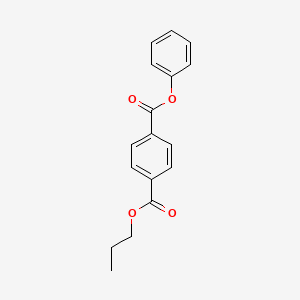
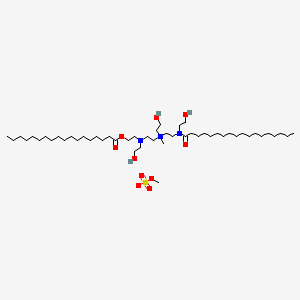
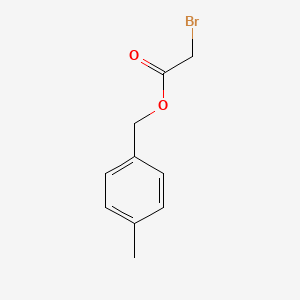

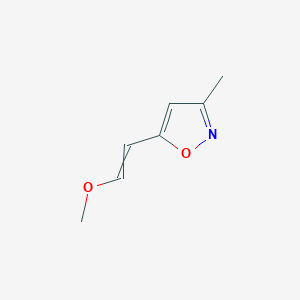
![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
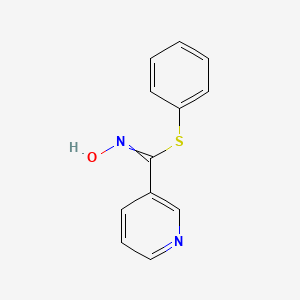


![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)

